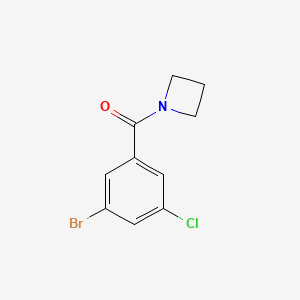![molecular formula C10H12BrClN2 B8152096 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine](/img/structure/B8152096.png)
1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted phenyl group attached to an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine typically involves the following steps:
Bromination and Chlorination: The starting material, 2-chlorobenzylamine, undergoes bromination using bromine or a brominating agent such as sodium bromide in the presence of a suitable catalyst.
Azetidine Formation: The brominated product is then reacted with azetidine under basic conditions to form the azetidin-3-amine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions followed by azetidine ring formation. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted azetidin-3-amines.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Dehalogenated azetidin-3-amines.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a tool in studying the interactions of halogenated compounds with biological systems.
Wirkmechanismus
The mechanism of action of 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms play a crucial role in enhancing the binding affinity and specificity of the compound to its targets. The azetidine ring provides structural rigidity, facilitating the proper orientation of the molecule for effective interaction.
Vergleich Mit ähnlichen Verbindungen
- 1-[(5-Bromo-2-chlorophenyl)methyl]pyrrolidine-3-amine
- 1-[(5-Bromo-2-chlorophenyl)methyl]piperidine-3-amine
- 1-[(5-Bromo-2-chlorophenyl)methyl]morpholine-3-amine
Uniqueness: 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine, piperidine, and morpholine analogs. The azetidine ring’s smaller size and higher strain energy contribute to its reactivity and potential as a versatile building block in synthetic chemistry.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2/c11-8-1-2-10(12)7(3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETSPHWJZCHUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Bromophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152045.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine](/img/structure/B8152056.png)

![1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine](/img/structure/B8152069.png)
![1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine](/img/structure/B8152075.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152083.png)




